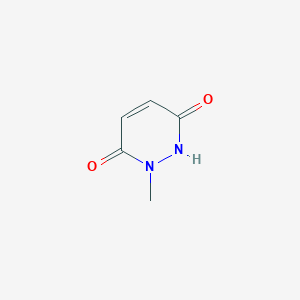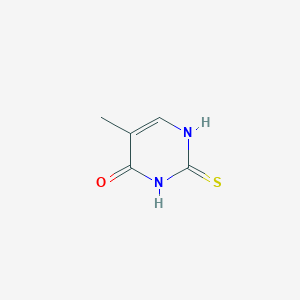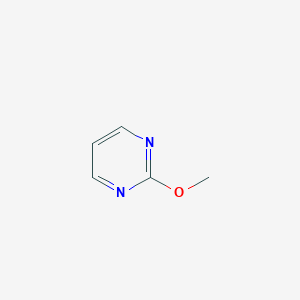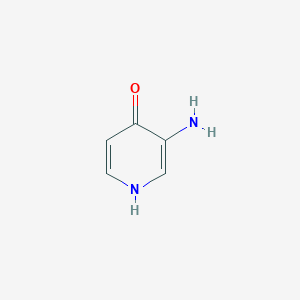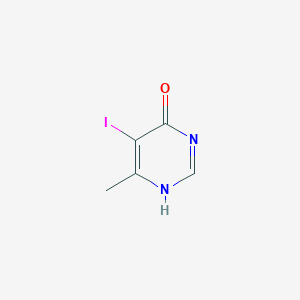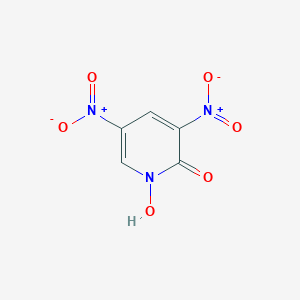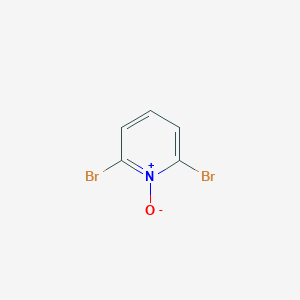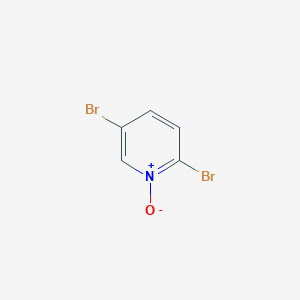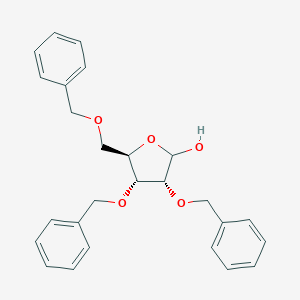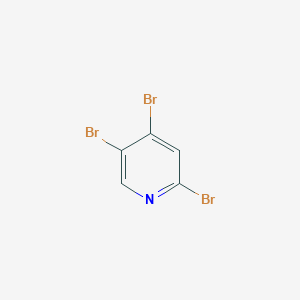
2,2,2-trifluoro-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoro-N-(4-methyl-1,3-thiazol-2-yl)acetamide, also known as TFMMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFMMA is a thiazole derivative that has a trifluoromethyl group attached to the acetamide moiety. This compound has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoro-N-(4-methyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the biosynthesis of key cellular components such as nucleic acids and proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects on cells and tissues. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in these cells. This compound has also been shown to modulate the expression of genes involved in inflammation and immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,2,2-trifluoro-N-(4-methyl-1,3-thiazol-2-yl)acetamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2,2,2-trifluoro-N-(4-methyl-1,3-thiazol-2-yl)acetamide. One area of interest is the development of new drugs based on the structure of this compound. Another potential direction is the investigation of the effects of this compound on different types of cancer cells and the underlying mechanisms of these effects. Additionally, further research is needed to determine the safety and toxicity of this compound in vivo and its potential for use in clinical applications.
Synthesemethoden
The synthesis of 2,2,2-trifluoro-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves the reaction of 4-methyl-2-thiazolamine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoro-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been found to have various applications in scientific research, particularly in the development of new drugs. This compound has been shown to exhibit antifungal, antibacterial, and antiviral activities. This compound has also been found to have potential as an anti-inflammatory agent and a modulator of the immune system.
Eigenschaften
CAS-Nummer |
59708-64-4 |
|---|---|
Molekularformel |
C6H5F3N2OS |
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H5F3N2OS/c1-3-2-13-5(10-3)11-4(12)6(7,8)9/h2H,1H3,(H,10,11,12) |
InChI-Schlüssel |
TVWWELUJVHZWDG-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NC(=O)C(F)(F)F |
Kanonische SMILES |
CC1=CSC(=N1)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)

